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molecular formula C13H22O2 B1197399 3-(2-Oxopropyl)-2-pentylcyclopentanone CAS No. 40942-73-2

3-(2-Oxopropyl)-2-pentylcyclopentanone

Cat. No. B1197399
M. Wt: 210.31 g/mol
InChI Key: PMVDYAQAPLAXSY-UHFFFAOYSA-N
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Patent
US04092362

Procedure details

513 g of 2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone were mixed in an autoclave with an equal weight of water. The autoclave was then purged of the air which it contained, closed and heated up to a temperature of 140°-150° C for 2 hours. After cooling, extraction, washing and distillation, there was obtained 332 g of 2-n-pentyl-3-(2-oxopropyl)-1-cyclopentanone (yield = 90.6%) having nD20 = 1.432 and d420 = 0.961.
Name
2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
513 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:6]1[CH:10]([CH:11](C(OCC)=O)[C:12](=[O:14])[CH3:13])[CH2:9][CH2:8][C:7]1=[O:20])[CH2:2][CH2:3][CH2:4][CH3:5]>O>[CH2:1]([CH:6]1[CH:10]([CH2:11][C:12](=[O:14])[CH3:13])[CH2:9][CH2:8][C:7]1=[O:20])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
513 g
Type
reactant
Smiles
C(CCCC)C1C(CCC1C(C(C)=O)C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was then purged of the air which it
CUSTOM
Type
CUSTOM
Details
closed
TEMPERATURE
Type
TEMPERATURE
Details
heated up to a temperature of 140°-150° C for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
washing
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1C(CCC1CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 332 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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